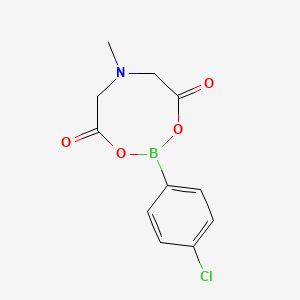

2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

CAS No.: 1404227-24-2

Cat. No.: VC2861675

Molecular Formula: C11H11BClNO4

Molecular Weight: 267.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1404227-24-2 |

|---|---|

| Molecular Formula | C11H11BClNO4 |

| Molecular Weight | 267.47 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |

| Standard InChI | InChI=1S/C11H11BClNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 |

| Standard InChI Key | AZNGOMKOQANLLQ-UHFFFAOYSA-N |

| SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)Cl |

| Canonical SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Characteristics

2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is identified by the CAS registry number 1404227-24-2 and presents a well-defined molecular architecture. The compound features a dioxazaborocane core with a 4-chlorophenyl group attached to the boron atom and a methyl substituent on the nitrogen atom within the heterocyclic ring system.

Fundamental Properties

The compound exhibits several key physical and chemical properties that define its behavior in various research applications:

| Property | Value |

|---|---|

| Molecular Formula | C11H11BClNO4 |

| Molecular Weight | 267.47 g/mol |

| CAS Number | 1404227-24-2 |

| Hydrogen Bond Acceptor Count | 5 |

| Hydrogen Bond Donor Count | 0 |

| Rotatable Bond Count | 1 |

This molecular structure incorporates several functional groups that contribute to its chemical behavior, including the boron-oxygen bonds that are characteristic of dioxazaborocane compounds .

Structural Identification Methods

The structural confirmation of 2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically relies on spectroscopic techniques. While the search results don't provide specific spectral data for this exact compound, related dioxazaborocane compounds are typically characterized using NMR spectroscopy, with distinct signals for the methyl group attached to nitrogen and the aromatic protons of the chlorophenyl group .

Comparative Analysis with Related Compounds

The structural and functional properties of 2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can be better understood through comparison with its analogs in the dioxazaborocane family.

Structural Analogs

Several closely related compounds demonstrate the diversity within this chemical family:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Difference |

|---|---|---|---|

| 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | C11H11BFNO4 | 251.08 | Fluorine instead of chlorine |

| 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione | C12H14BNO4 | 247.26 | Methyl group instead of chlorine |

| 6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione | C9H10BNO4S | 239.06 | Thiophene ring instead of chlorophenyl |

These structural variations result in distinct electronic characteristics and potentially different biological activities, making each compound unique within its application domains .

Electronic and Steric Considerations

The chlorine substituent in 2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione introduces specific electronic effects that distinguish it from other analogs:

Applications in Research and Development

The dioxazaborocane family, to which 2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione belongs, has demonstrated significant utility across multiple research domains.

Materials Science Utilization

Organoboron compounds including dioxazaborocanes have found applications in materials science:

-

As reagents in cross-coupling reactions for materials synthesis

-

In the development of functional materials with specific electronic properties

-

As components in advanced polymer chemistry

Analytical Characterization Methods

Proper identification and quality assessment of 2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione relies on several analytical techniques.

Chromatographic Methods

Quality assessment and purity determination typically employ:

-

High-performance liquid chromatography (HPLC)

-

Thin-layer chromatography (TLC) with appropriate solvent systems

-

Gas chromatography for volatile derivatives or degradation products

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume